molecular formula C19H23N5OS B2698598 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide CAS No. 893928-98-8

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B2698598
CAS No.: 893928-98-8
M. Wt: 369.49
InChI Key: FBELCKMHMDLGKR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. The structure features a 2,4-dimethylphenyl group at position 1 and a sulfanyl-linked N,N-diethylacetamide moiety at position 3. Synthetic routes for such derivatives typically involve nucleophilic substitution or condensation reactions. For example, details the use of phenacyl chlorides to introduce thioether substituents onto the pyrazolo[3,4-d]pyrimidine scaffold, while highlights formamide-mediated cyclization for pyrimidin-4-amine derivatives .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)11-26-19-15-10-22-24(18(15)20-12-21-19)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELCKMHMDLGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a CDK inhibitor, which can regulate cell cycle progression and has potential anti-cancer properties.

    Medicine: Explored for its therapeutic potential in treating cancer, particularly due to its ability to inhibit CDK2, a key enzyme in cell cycle regulation.

    Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity. This results in the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Core Structure R1 (Position 1) R4 (Position 4) Molecular Weight (approx.) Melting Point (°C) Source
2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl Sulfanyl-N,N-diethylacetamide ~440 g/mol Not reported Synthetic
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl Sulfanyl-N-(4-trifluoromethoxyphenyl)acetamide ~505 g/mol Not reported
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine Phenyl Sulfanyl-N-(4-acetamidophenyl)acetamide ~474 g/mol Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromenone-ethyl Sulfonamide-N-methyl 589.1 g/mol 175–178

Key Observations

Substituent Effects on Lipophilicity: The N,N-diethylacetamide group in the target compound likely increases lipophilicity compared to derivatives with polar groups (e.g., trifluoromethoxy in or sulfonamide in ). This property may enhance membrane permeability but reduce aqueous solubility .

Synthetic Yields and Conditions: Derivatives with bulky substituents (e.g., chromenone-ethyl in ) exhibit lower yields (18–28%) due to steric hindrance during coupling reactions . The target compound’s synthesis likely follows methods similar to , where phenacyl chlorides react with pyrazolo[3,4-d]pyrimidinones under reflux .

Thermal Stability: Melting points vary significantly: reports 175–178°C for a sulfonamide derivative, while notes >340°C for pyrimidin-4-amine analogs, suggesting hydrogen bonding and crystallinity differences .

Structure-Activity Relationship (SAR) Insights

  • Position 1 (Aryl Groups) :
    • 2,4-Dimethylphenyl (target compound) introduces steric bulk and moderate electron-donating effects, which may modulate receptor binding compared to electron-deficient aryl groups (e.g., 4-fluorophenyl in ) .
  • N,N-Diethylacetamide’s lipophilicity may favor central nervous system (CNS) penetration, whereas polar groups (e.g., ’s acetamidophenyl) could limit blood-brain barrier crossing .

Biological Activity

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in drug discovery for its diverse pharmacological properties.

  • Molecular Formula : C23H22N6O2S
  • Molecular Weight : 446.5 g/mol
  • IUPAC Name : N-(4-acetamidophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the pyrazolo[3,4-d]pyrimidine moiety allows for potential inhibition of specific kinases and enzymes involved in signaling pathways related to inflammation and cancer progression. Research indicates that compounds with similar structures exhibit effects such as:

  • Inhibition of cell proliferation : Particularly in cancer cell lines.
  • Anti-inflammatory effects : By modulating cytokine production and signaling pathways.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Activity :
    • In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

In Vivo Studies

Case studies involving animal models have also provided insights into the compound's efficacy:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in tumor cells .
  • Reduction of Inflammatory Markers : In models of acute inflammation, the compound exhibited a marked decrease in edema and inflammatory markers, demonstrating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
Anticancer ActivityVarious cancer cell linesIC50 = 5 - 15 µM
Anti-inflammatory ActivityLPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels
Tumor Growth InhibitionMouse model (breast cancer)Significant tumor size reduction
Inflammation ReductionAcute inflammation modelDecreased edema and inflammatory markers

Q & A

Basic: How is 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide synthesized, and how are reaction by-products characterized?

The synthesis involves nucleophilic substitution between 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one and α-chloroacetamides under reflux conditions. Chromatographic-mass spectrometry (GC-MS or LC-MS) is critical for identifying reaction intermediates and by-products, such as N- vs. O-substituted isomers. Crystallization from isopropyl alcohol is used to isolate the pure product, with yields typically ranging from 25% to 87% depending on substituent reactivity .

Basic: What analytical techniques are employed to validate the structure and purity of this compound?

  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃) resolves proton environments, such as aromatic protons (δ 7.2–8.6 ppm) and methyl/methylene groups (δ 2.1–3.7 ppm) .
  • Crystallography: X-ray diffraction (if crystals are obtainable) provides definitive structural confirmation, as seen in related pyrazolo[3,4-d]pyrimidine derivatives .

Basic: What is the proposed mechanism of action for this compound in biological systems?

The compound’s pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling competitive inhibition of kinase ATP-binding domains. For example, bisarylurea derivatives of this scaffold exhibit pan-RAF inhibitory activity (IC₅₀ values < 100 nM), validated via kinase assays and anti-proliferative studies in cancer cell lines .

Advanced: How do structural modifications (e.g., substituents on the aryl or acetamide groups) influence biological activity?

  • Aryl Substituents: Electron-donating groups (e.g., methyl or methoxy) enhance metabolic stability and target binding. For instance, 3,4-dimethylphenyl derivatives show improved inhibitory potency against RAF kinases compared to unsubstituted analogs .
  • Sulfanyl Linker: Replacing the sulfanyl group with oxygen or altering its position reduces activity, highlighting its role in maintaining conformational rigidity .
  • Diethylacetamide Moiety: N,N-Diethyl groups improve solubility without compromising target affinity, as shown in pharmacokinetic studies of related compounds .

Advanced: How can researchers resolve discrepancies in bioactivity data across independent studies?

Discrepancies may arise from:

  • Impurity Profiles: Use HPLC (>95% purity) and differential scanning calorimetry (DSC) to rule out polymorphic or hydrate/solvate forms .
  • Assay Conditions: Standardize enzyme concentrations (e.g., 10 nM RAF kinase) and buffer systems (e.g., Tris-HCl, pH 7.5) to minimize variability .
  • Orthogonal Validation: Combine biochemical assays (e.g., kinase inhibition) with cellular models (e.g., glioblastoma spheroids) to confirm target engagement .

Advanced: What methodologies are recommended for assessing the environmental impact of this compound?

  • Degradation Studies: Use accelerated stability testing (e.g., pH 3–9 buffers, UV exposure) to predict hydrolytic and photolytic degradation pathways. LC-MS identifies breakdown products .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests to evaluate aquatic toxicity. Structural analogs with sulfonyl groups show moderate ecotoxicity (EC₅₀: 10–50 mg/L) .
  • Bioaccumulation Potential: Calculate logP values (e.g., using ChemDraw) to estimate partitioning into lipid-rich tissues. A logP > 3 suggests high bioaccumulation risk .

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